N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(17-11-12-5-2-1-3-6-12)10-13-9-14(20-18-13)15-7-4-8-21-15/h1-9H,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMDDXIHVOOHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles (amines, alcohols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound can be explored for its potential therapeutic applications.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study various biological pathways and molecular targets due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The benzyl group can facilitate the compound’s entry into cells, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide: Unique due to the combination of isoxazole and thiophene rings.
Thiophene-based Isoxazoles: Similar compounds with variations in the substituents on the isoxazole and thiophene rings.
Isoxazole Derivatives: Compounds with different substituents on the isoxazole ring, lacking the thiophene ring.
Uniqueness
This compound is unique due to the presence of both isoxazole and thiophene rings, which confer distinct chemical and biological properties
Biological Activity
N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an isoxazole moiety and a thiophene ring. This unique combination contributes to its biological properties. The compound can be synthesized through several chemical routes, often involving cycloaddition reactions and cross-coupling techniques to introduce the thiophene and isoxazole groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. Additionally, it may modulate receptor activity related to cell growth and proliferation.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its effectiveness against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 8.7 |
| HepG2 (Liver) | 12.3 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected bacterial strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 50 |
| Escherichia coli | 40 |
This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Anticancer Effects : In vitro studies reported that this compound significantly reduced cell viability in MCF-7 and A549 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : A comparative study highlighted the compound's efficacy against various strains of bacteria, demonstrating superior activity compared to conventional antibiotics.
Q & A
Q. What are the common synthetic routes for N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide and its derivatives?
The synthesis typically involves multi-step routes:
- Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted thiophenes or benzyl derivatives) to construct the isoxazole core .
- Coupling reactions : Introduction of the thiophene and acetamide groups via nucleophilic substitution or amidation. For example, chloroacetyl chloride is reacted with amine intermediates in the presence of triethylamine to form acetamide linkages .
- Optimization : Key parameters include solvent choice (e.g., toluene, dioxane), temperature control (reflux conditions), and purification via recrystallization (e.g., ethanol-DMF mixtures) .
Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray crystallography : To resolve the 3D crystal structure, including hydrogen-bonding patterns (e.g., centrosymmetrical dimers observed in related isoxazole-thiophene derivatives) .
Q. How is the initial biological activity of this compound assessed in preclinical research?
Screening involves:
- Enzyme inhibition assays : Testing interactions with targets like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric methods .
- Receptor binding studies : Radioligand displacement assays to measure affinity for receptors implicated in cancer or inflammation .
- Cell-based assays : Cytotoxicity profiling (e.g., IC₅₀ determination in cancer cell lines) and mechanistic studies (e.g., apoptosis via flow cytometry) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying conditions?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cycloaddition steps .
- Catalyst use : Triethylamine or sodium hydride to facilitate coupling reactions .
- Temperature control : Reflux conditions for cycloaddition (~100°C) versus room-temperature amidation to prevent side reactions .
- Purification : Gradient recrystallization (e.g., ethanol-petroleum ether mixtures) to isolate high-purity products .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?
Discrepancies may arise due to:
- Pharmacokinetic factors : Poor solubility or metabolic instability. Address via formulation (e.g., nanoemulsions) or prodrug design .
- Assay specificity : Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics alongside cellular assays) .
- Metabolite interference : LC-MS/MS profiling to identify active/inactive metabolites masking in vivo efficacy .
Q. What advanced techniques elucidate the mechanism of action of this compound against specific biological targets?
Mechanistic studies employ:
Q. How can researchers address low solubility or stability issues during formulation?
Solutions include:
- Salt formation : Improve aqueous solubility via hydrochloride or sodium salts .
- Prodrug derivatization : Mask polar groups (e.g., esterification of acetamide) to enhance bioavailability .
- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to prolong half-life .
Data Contradiction Analysis Example
Scenario : A study reports potent anticancer activity in vitro (IC₅₀ = 2 µM), but in vivo xenograft models show no efficacy.
Resolution Steps :
Verify compound stability : Test plasma stability via HPLC to rule out rapid degradation .
Assess bioavailability : Measure plasma concentrations post-administration; low levels may require formulation adjustments .
Evaluate tumor penetration : Use fluorescent analogs to visualize compound distribution in tumor tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
